molecular formula C13H12N2O2 B10934397 (2Z)-1-(3-hydroxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one

(2Z)-1-(3-hydroxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one

Cat. No.: B10934397
M. Wt: 228.25 g/mol
InChI Key: JZLRXKQHFIGTIR-WAYWQWQTSA-N
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Description

(2Z)-1-(3-hydroxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one is a synthetic organic compound that features a hydroxyphenyl group and a pyrazolyl group connected by a propenone linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-1-(3-hydroxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one typically involves the condensation of 3-hydroxybenzaldehyde with 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an appropriate solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2Z)-1-(3-hydroxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The propenone linker can be reduced to form the corresponding alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-1-(3-hydroxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential in treating various diseases.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of (2Z)-1-(3-hydroxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one would depend on its specific application. For example, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes. If it has anticancer properties, it might interfere with cell signaling pathways or induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(3-hydroxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one: The E-isomer of the compound.

    1-(3-hydroxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)propan-1-one: The saturated analog of the compound.

    1-(3-hydroxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-ol: The reduced analog of the compound.

Uniqueness

The uniqueness of (2Z)-1-(3-hydroxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one lies in its specific structural configuration, which can influence its reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

(Z)-1-(3-hydroxyphenyl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one

InChI

InChI=1S/C13H12N2O2/c1-15-9-10(8-14-15)5-6-13(17)11-3-2-4-12(16)7-11/h2-9,16H,1H3/b6-5-

InChI Key

JZLRXKQHFIGTIR-WAYWQWQTSA-N

Isomeric SMILES

CN1C=C(C=N1)/C=C\C(=O)C2=CC(=CC=C2)O

Canonical SMILES

CN1C=C(C=N1)C=CC(=O)C2=CC(=CC=C2)O

Origin of Product

United States

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